molecular formula C18H17NO3 B12717404 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- CAS No. 116337-62-3

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl-

Cat. No.: B12717404
CAS No.: 116337-62-3
M. Wt: 295.3 g/mol
InChI Key: HDUWAEYGYCUILD-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- is a synthetic organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of a benzoyl chloride derivative with a suitable amine, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: A simpler analog without the benzoyl and trimethyl groups.

    7-Benzoyl-2,2,4-trimethyl-2H-1,4-benzoxazin-3(4H)-one: A positional isomer with different substitution patterns.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2,4-trimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and trimethyl groups can enhance its stability, solubility, and interaction with biological targets compared to its simpler analogs.

Properties

CAS No.

116337-62-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

7-benzoyl-2,2,4-trimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H17NO3/c1-18(2)17(21)19(3)14-10-9-13(11-15(14)22-18)16(20)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

HDUWAEYGYCUILD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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